molecular formula C18H20F3N3O B2569669 2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide CAS No. 866010-79-9

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2569669
CAS No.: 866010-79-9
M. Wt: 351.373
InChI Key: PTTILVHOQSTCCM-UHFFFAOYSA-N
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Description

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the trifluoromethyl group through a halogenation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions such as temperature and pressure are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are used under various conditions including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-piperidino-N-[2-(1H-indol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
  • 2-piperidino-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the pyrrole and trifluoromethyl groups, which confer specific chemical and biological properties. These

Properties

IUPAC Name

2-piperidin-1-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O/c19-18(20,21)14-6-7-16(24-10-4-5-11-24)15(12-14)22-17(25)13-23-8-2-1-3-9-23/h4-7,10-12H,1-3,8-9,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTILVHOQSTCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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